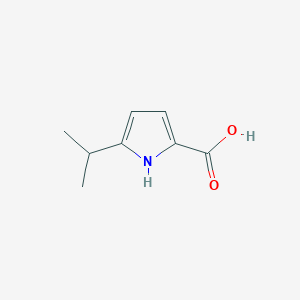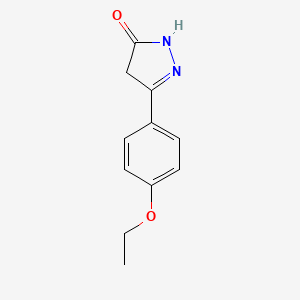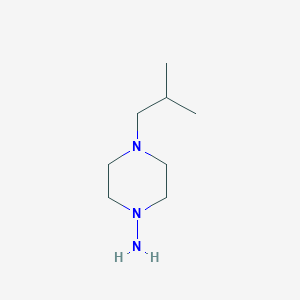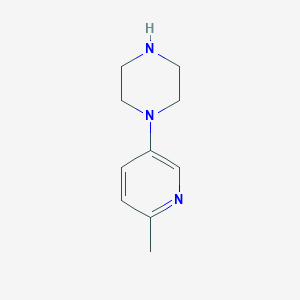
5-Isopropyl-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
5-Isopropyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 5-Isopropyl-1H-pyrrole-2-carboxylic acid, often involves the Paal-Knorr pyrrole condensation, which is a reaction between 2,5-dimethoxytetrahydrofuran and various amines and sulfonamines . Other methods include the conversion of primary diols and amines to pyrroles using a stable manganese complex , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The InChI code for 5-Isopropyl-1H-pyrrole-2-carboxylic acid is1S/C8H11NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h3-5,9H,1-2H3,(H,10,11) . This indicates that the molecule consists of an isopropyl group attached to the 5-position of a pyrrole ring, with a carboxylic acid group attached to the 2-position . Physical And Chemical Properties Analysis
5-Isopropyl-1H-pyrrole-2-carboxylic acid has a boiling point of 320.4±30.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of HIV-1 Entry Inhibitors
5-Arylpyrrole-2-carboxylic acids, closely related to 5-Isopropyl-1H-pyrrole-2-carboxylic acid, are key intermediates in synthesizing HIV-1 entry inhibitors like NBD-11021 and NBD-14010. A general method has been developed for synthesizing these compounds from pyrrole, facilitating their preparation on a gram scale without the need for chromatographic purification (Belov et al., 2017).
Domino Transformation in Organic Synthesis
The domino reaction of 5-alkoxy- or 5-aminoisoxazoles with symmetric 1,3-diketones under metal relay catalysis results in the formation of 4-acylpyrrole-2-carboxylic acid derivatives. This process demonstrates the versatility of pyrrole-2-carboxylic acid derivatives in organic synthesis, particularly in producing pyrrole-2,4-dicarboxylic acid derivatives (Galenko et al., 2015).
Catalytic Applications
Pyrrole 2-carboxylic acid has been found effective as a ligand in Cu-catalyzed reactions, specifically in the monoarylation of anilines with aryl iodides and bromides. This highlights its potential as a versatile ligand in catalytic processes, accommodating a variety of functional groups and yielding moderate to good yields of diaryl amine products (Altman et al., 2008).
Nanocatalyst in Heterocyclic Synthesis
Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles have been used as a novel organic–inorganic hybrid heterogeneous catalyst. This catalyst was used to synthesize isoxazolo[4,3-e]indazole, demonstrating moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The process is noted for its green and efficient characteristics, contributing to cleaner production in chemical synthesis (Poormirzaei, 2020).
Intermediate in Porphyrin Synthesis
Benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids, closely related to 5-Isopropyl-1H-pyrrole-2-carboxylic acid, have been prepared as intermediates in the synthesis of porphyrins and related compounds. This underscores the significance of pyrrole derivatives in the field of bioconjugate chemistry and their utility in synthesizing complex biological molecules (Lash et al., 1994).
Safety and Hazards
The safety information for 5-Isopropyl-1H-pyrrole-2-carboxylic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
5-propan-2-yl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h3-5,9H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVJYWIINMYEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665073 | |
| Record name | 5-(Propan-2-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
90607-16-2 | |
| Record name | 5-(Propan-2-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isopropyl-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1500453.png)








![1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1500467.png)

